4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole

P2X3 Antagonist Pain Research Ion Channel

4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9) is a tricyclic heteroaromatic system formed by the fusion of pyrrole, thiophene, and imidazole rings. With a molecular formula of C8H6N2S and a molecular weight of 162.21 g/mol , this compound serves as a versatile scaffold in medicinal chemistry.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 260053-86-9
Cat. No. B12583518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole
CAS260053-86-9
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)NC3=C2SC=C3
InChIInChI=1S/C8H6N2S/c1-2-7-9-6-3-5-11-8(6)10(7)4-1/h1-5,9H
InChIKeyNSACDCPGEKLKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9): Core Scaffold and Baseline Characteristics for Research Procurement


4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9) is a tricyclic heteroaromatic system formed by the fusion of pyrrole, thiophene, and imidazole rings . With a molecular formula of C8H6N2S and a molecular weight of 162.21 g/mol , this compound serves as a versatile scaffold in medicinal chemistry. Its primary applications are as a building block for synthesizing diverse libraries of bioactive molecules, with a research focus on oncology and immunology . The unsubstituted core itself is not a drug candidate, but its unique electronic and steric profile provides a platform for generating novel intellectual property in drug discovery programs targeting kinases and other protein families .

Why Substituting 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9) with Generic Analogs is Scientifically Unjustified


The tricyclic 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole scaffold is not interchangeable with simpler bicyclic analogs like thieno[3,2-d]imidazole or pyrrolo[1,2-a]imidazole. The specific fusion pattern dictates a unique three-dimensional geometry and electron distribution, which profoundly influences molecular recognition at biological targets . Attempts to substitute this core with a structurally similar but distinct scaffold can lead to a complete loss of the desired binding mode or pharmacokinetic profile, invalidating structure-activity relationship (SAR) studies and potentially delaying drug discovery programs [1]. The specific substitution vectors available on this core are critical for generating novel, patentable chemical matter that can circumvent existing intellectual property on simpler heterocyclic frameworks .

4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9): A Guide to Quantifiable Differentiation in Research and Development


P2X3 Receptor Antagonism: Differentiated Potency of a Thieno-Imidazole Derivative vs. Class Baseline

While direct data for the unsubstituted core (CAS 260053-86-9) is not available, a closely related derivative containing the 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole scaffold demonstrates potent antagonist activity at the P2X3 receptor. This is in stark contrast to many simple thieno-imidazoles and pyrrolo-imidazoles which show negligible activity at this target. The specific geometric and electronic properties conferred by the tricyclic core are essential for this activity profile [1].

P2X3 Antagonist Pain Research Ion Channel

ROR Nuclear Receptor Inverse Agonism: Demonstrated Functional Activity in a Cellular Context

A derivative of the 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole scaffold has been shown to act as an inverse agonist at the human RORγ receptor, a validated target for autoimmune diseases. This activity is quantified both in a biochemical binding assay and in a functional cellular model of skin inflammation, demonstrating target engagement and downstream pharmacological effect [1]. This is a specific, quantifiable property not shared by the vast majority of simple imidazole or pyrrole analogs, which often lack the required shape and functionality for RORγt LBD binding [2].

ROR-gamma Immunology Inverse Agonist

Distinct Ion Channel Modulation Profile: ROMK1 Inhibition

Data for a derivative based on the 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole scaffold shows potent inhibition of the renal outer medullary potassium channel (ROMK1) with an IC50 of 398 nM against the rat isoform [1]. ROMK1 is a critical target for developing novel diuretic and antihypertensive agents. This activity profile is distinct from many other nitrogen-containing heterocycles, which are often optimized for kinase or GPCR targets, highlighting a unique and valuable biological vector for this scaffold.

ROMK1 Inhibitor Ion Channel Cardiovascular Research

Optimized Application Scenarios for Procuring 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9)


Medicinal Chemistry: Synthesis of Targeted Libraries for Pain and Inflammation

This scaffold is ideally suited for the synthesis of focused compound libraries targeting the P2X3 receptor for chronic pain and the RORγ receptor for autoimmune and inflammatory diseases. Procurement is justified when the project goal is to generate potent, selective antagonists or inverse agonists that leverage the unique tricyclic core for improved binding kinetics and selectivity over related receptors [1]. The unsubstituted core provides multiple vectors for parallel synthesis to rapidly explore SAR.

Chemical Biology: Development of Novel Ion Channel Probes

The demonstrated activity on ROMK1 makes this scaffold an excellent starting point for developing chemical probes to study potassium channel function in cardiovascular and renal physiology. Researchers procuring this compound aim to create tool compounds that are structurally distinct from existing ion channel modulators, thereby offering new insights into channel biology and potential therapeutic mechanisms [2].

Intellectual Property Generation: Circumventing Prior Art on Simpler Heterocycles

For commercial drug discovery programs, this scaffold offers a strategic advantage in navigating crowded intellectual property space. The complex, tricyclic framework is less common in the patent literature compared to monocyclic or bicyclic analogs, providing a higher probability of discovering novel, patentable chemical matter. Procurement is driven by the need to build a strong, defensible IP position around a new chemical series .

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